Methyl 6-(chloromethyl)nicotinate hydrochloride
Description
Structural Analysis of Methyl 6-(Chloromethyl)Nicotinate Hydrochloride
Molecular Architecture and Isomeric Variations
This compound (CAS 951306-53-9) is a pyridine-3-carboxylate methyl ester derivative with a chloromethyl substituent at the para position relative to the ester group. Its molecular formula is C₈H₉Cl₂NO₂ , with a molecular weight of 222.07 g/mol . The hydrochloride counterion arises from the protonation of a nitrogen atom, though in this case, the chloride likely stabilizes the compound through ionic interactions rather than direct protonation of the pyridine ring.
Key Structural Features:
- Core Pyridine Ring : A six-membered aromatic ring with nitrogen at position 3.
- Substituents :
- Methyl Ester at position 3: Stabilizes the ring through electron-withdrawing effects.
- Chloromethyl Group (-CH₂Cl) at position 6: Introduces steric bulk and potential for further functionalization.
- Hydrochloride Salt : Enhances solubility in polar solvents and influences crystal packing.
Isomeric Variations :
The compound exhibits no geometric or tautomerism due to the rigid pyridine ring and the absence of stereogenic centers. The chloromethyl group is fixed at position 6, precluding cis-trans isomerism.
Crystallographic Characterization and Solid-State Properties
The crystal structure of this compound has not been explicitly reported, but insights can be drawn from structurally related compounds. For example, methyl 6-chloronicotinate (CAS 73781-91-6) adopts an almost planar conformation, with a dihedral angle of 3.34° between the methyl ester group and the pyridine ring. Intermolecular interactions in such systems typically include:
- C–H⋯N Hydrogen Bonds : Stabilizing layers of molecules.
- π–π Stacking : Between aromatic rings, with centroid-to-centroid distances of ~3.87 Å .
For the hydrochloride salt, the chloride ion likely participates in ionic interactions, altering the crystal packing compared to non-salt derivatives.
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Planarity | High (dihedral angle <5°) | |
| Intermolecular Interactions | C–H⋯N, π–π stacking | |
| Hydrogen Bonding Networks | Layered arrangement |
Comparative Analysis with Related Nicotinate Derivatives
Structural and Functional Group Comparisons
| Compound | CAS | Substituent at Position 6 | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | 951306-53-9 | -CH₂Cl | 222.07 g/mol | Chloromethyl group for nucleophilic substitution; hydrochloride salt enhances solubility |
| Methyl 6-chloronicotinate | 73781-91-6 | -Cl | 171.58 g/mol | Electron-withdrawing chlorine; lower molecular weight; no counterion |
| Methyl 6-(trifluoromethyl)nicotinate | 221313-10-6 | -CF₃ | 205.14 g/mol | Strong electron-withdrawing trifluoromethyl group; higher lipophilicity |
Electronic and Conformational Effects
- Chloromethyl vs. Chlorine : The -CH₂Cl group in the target compound provides greater steric hindrance and reactivity compared to the -Cl substituent in methyl 6-chloronicotinate.
- Trifluoromethyl Impact : The -CF₃ group in methyl 6-(trifluoromethyl)nicotinate enhances metabolic stability and alters electronic distribution, making it more resistant to hydrolysis.
Properties
IUPAC Name |
methyl 6-(chloromethyl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJOWKDRJQVNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 6-(chloromethyl)nicotinate hydrochloride typically involves:
- Esterification of 6-chloronicotinic acid to form methyl 6-chloronicotinate.
- Subsequent chloromethylation at the 6-position to introduce the chloromethyl group.
- Conversion to the hydrochloride salt for stabilization and improved handling.
Preparation of Methyl 6-chloronicotinate (Key Intermediate)
Methyl 6-chloronicotinate is a crucial precursor for the target compound. It is synthesized by esterification of 6-chloronicotinic acid using oxalyl chloride and methanol under controlled conditions.
| Step | Reagents & Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 6-chloronicotinic acid + oxalyl chloride + DMF (catalytic) | 20 °C | 16 hours | - |
| 2 | Methanol in dichloromethane | 40 °C | 15 minutes | 91% |
Procedure Summary:
- 6-Chloronicotinic acid is reacted with oxalyl chloride in the presence of catalytic N,N-dimethylformamide at room temperature for 16 hours to form the acid chloride intermediate.
- The volatile components are removed under reduced pressure.
- The residue is dissolved in dichloromethane, cooled to 0 °C, and treated with methanol.
- The mixture is heated to 40 °C for 15 minutes to complete esterification.
- Work-up involves washing with water and brine, drying over anhydrous sodium sulfate, and concentration to yield methyl 6-chloronicotinate as an off-white solid with 91% yield.
Chloromethylation to Form this compound
The chloromethylation step introduces the chloromethyl group at the 6-position of the pyridine ring. This is often achieved via N-alkylation reactions or direct chloromethylation methods.
- The chloromethylation can be performed on methyl 6-chloronicotinate or related intermediates.
- The hydrochloride salt form is obtained by treatment with hydrochloric acid to stabilize the compound.
- The reaction is typically conducted under controlled low temperatures (e.g., -15 to 30 °C) to improve selectivity and yield.
Preparation of Ethylene Glycol Monomethyl Ether Sodium Salt (Related Intermediate)
In some synthetic routes involving alkylation or substitution reactions, ethylene glycol monomethyl ether sodium salt is used as a base or nucleophile precursor. Its preparation methods influence the overall process efficiency.
Four main preparation methods:
Sodium methoxide and sodium ethoxide are preferred bases for preparing the sodium salt due to better selectivity and yield.
Representative Reaction Scheme (Simplified)
$$
\text{6-chloronicotinic acid} \xrightarrow[\text{DMF}]{\text{oxalyl chloride}} \text{6-chloronicotinoyl chloride} \xrightarrow[\text{CH}_3\text{OH}]{40^\circ C} \text{Methyl 6-chloronicotinate}
$$
$$
\text{Methyl 6-chloronicotinate} \xrightarrow[\text{HCl}]{\text{chloromethylation}} \text{this compound}
$$
Analytical Data and Yield
- The methyl 6-chloronicotinate intermediate is obtained in 91% yield with a clean profile confirmed by ^1H NMR (400 MHz, CDCl3): δ 9.00 (s, 1H), 8.26 (d, J=8.4 Hz, 1H), 7.43 (d, J=8.4 Hz, 1H), 3.96 (s, 3H).
- Overall yield for the N-alkylation step to form the hydrochloride salt is reported around 51% in complex ligand synthesis, indicating moderate efficiency depending on reaction conditions and purification.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 6-chloronicotinic acid + oxalyl chloride + DMF | 20 °C, 16 h | - | Formation of acid chloride intermediate |
| Methylation | Methanol in dichloromethane | 40 °C, 15 min | 91 | Methyl 6-chloronicotinate |
| Chloromethylation + HCl salt | Chloromethylation reagents + HCl | -15 to 30 °C | ~51 | Formation of this compound |
| Sodium salt prep (related) | Sodium methoxide/ethoxide + ethylene glycol monomethyl ether | 40-180 °C (varies) | - | Choice of base affects yield and safety |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chloromethyl)nicotinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Derivatives such as azides, thiols, and ethers.
Oxidation: Carboxylic acids and their esters.
Reduction: Methylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(chloromethyl)nicotinate hydrochloride is utilized in the synthesis of various bioactive compounds. Its chloromethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in drug development.
Case Study: Histone Deacetylase Inhibitors
Recent studies have highlighted the role of this compound in developing selective histone deacetylase (HDAC) inhibitors. These inhibitors are being investigated for their potential therapeutic effects in diseases such as Charcot–Marie–Tooth disease, where HDAC6 serves as a critical target. The compound was used to synthesize derivatives that showed improved potency and selectivity compared to existing HDAC inhibitors .
| Compound | HDAC6 Inhibition Potency (nM) | Selectivity Ratio (HDAC6/HDAC1) |
|---|---|---|
| Original Compound | 29 | 1000 |
| Derivative from Methyl 6-(Chloromethyl)nicotinate | 9 | High |
Cancer Research
The compound has also been explored for its potential in cancer treatment. It serves as a precursor for aminopyridine ligands that can be delivered into cancer cells, enhancing the efficacy of chemotherapeutic agents .
Case Study: Targeted Delivery Systems
In one study, researchers synthesized a series of ligands using this compound to improve the delivery of therapeutic agents specifically to cancer cells. This method demonstrated increased cellular uptake and enhanced therapeutic effects compared to non-targeted approaches.
| Ligand Type | Delivery Efficiency | Therapeutic Outcome |
|---|---|---|
| Non-targeted | Low | Moderate |
| Targeted using Methyl 6-(Chloromethyl)nicotinate | High | Significant improvement |
Synthetic Applications
Beyond medicinal applications, this compound is employed in various synthetic pathways for creating complex organic molecules. Its ability to undergo further chemical modifications makes it valuable in organic synthesis.
Synthetic Pathways
- N-Alkylation Reactions : The compound can be used as an alkylating agent in the synthesis of various nitrogen-containing compounds.
- Formation of Biologically Active Esters : It can react with alcohols to form esters, which are often biologically active.
Mechanism of Action
The mechanism of action of Methyl 6-(chloromethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 6-Chloronicotinate (CAS: 40252-86-6)
Structural Differences :
Key Data :
Methyl 6-(Aminomethyl)nicotinate Hydrochloride (CAS: 1072438-56-2)
Structural Differences :
- Substituents: Aminomethyl group at the 6-position (replaces chloromethyl) and methyl ester.
Key Data :
Positional Isomers: Methyl 5-(Chloromethyl)nicotinate Hydrochloride
Structural Differences :
- Substituent Position : Chloromethyl group at the 5-position (vs. 6-position).
Ethyl 6-(Aminomethyl)nicotinate Hydrochloride (CAS: 36052-25-2)
Structural Differences :
- Ester Group: Ethyl ester (vs. methyl) and aminomethyl group.
Methyl 2-(Chloromethyl)nicotinate
Structural Differences :
- Substituent Position : Chloromethyl group at the 2-position.
Research Findings and Implications
- Reactivity Trends: The chloromethyl group in Methyl 6-(chloromethyl)nicotinate hydrochloride offers superior alkylation efficiency compared to chloro or aminomethyl derivatives, making it ideal for peptide conjugation .
- Structural Impact : Planarity in Methyl 6-chloronicotinate enhances crystallinity and stability, whereas the flexible chloromethyl group in the parent compound improves reaction versatility .
- Pharmacological Potential: Aminomethyl derivatives are prioritized in drug development due to their biocompatibility, while ethyl esters may optimize pharmacokinetics .
Biological Activity
Methyl 6-(chloromethyl)nicotinate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Overview of this compound
This compound is a derivative of nicotinic acid and is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It has been investigated for its role in biochemical pathways and as a probe for studying enzyme mechanisms. The compound's structure includes a chloromethyl group, which is significant for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate various biochemical pathways, leading to diverse biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest potential applications in:
- Anti-inflammatory effects : Preliminary research indicates that this compound may exhibit anti-inflammatory properties by influencing specific signaling pathways.
- Antimicrobial activity : The compound has been explored for its potential antimicrobial effects against various bacterial and fungal strains, making it a candidate for therapeutic applications .
Table 1: Summary of Biological Activities
Case Studies
-
Histone Deacetylase Inhibition :
A study focused on developing selective HDAC6 inhibitors highlighted the structural similarities between this compound and other HDAC inhibitors. These compounds showed improved potency in cellular models related to Charcot-Marie-Tooth disease, suggesting that this compound could serve as a lead compound in developing therapies targeting HDACs . -
Antimicrobial Studies :
Research investigating hybrid chemical compounds that include this compound demonstrated significant antimicrobial activity against various pathogens. The study reported zone of inhibition values ranging from 10 to 29 mm against different bacterial strains, indicating its potential as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for Methyl 6-(chloromethyl)nicotinate hydrochloride?
this compound is typically synthesized via N-alkylation reactions or functional group interconversion . A key method involves reacting secondary amines with the chloromethyl precursor under mild alkaline conditions. For example, in peptide coupling, the compound acts as an alkylating agent for introducing metal-binding ligands into cell-penetrating peptides . Another approach involves hydrolyzing methyl esters (e.g., Methyl 6-(hydroxymethyl)nicotinate) followed by chlorination using agents like thionyl chloride (SOCl₂) or HCl/ZnCl₂ to replace hydroxyl groups with chlorine .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Characterization relies on:
- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.8–5.2 ppm for ¹H; δ ~40–45 ppm for ¹³C) and methyl ester (δ ~3.9 ppm for ¹H; δ ~52 ppm for ¹³C).
- X-ray crystallography : Confirms regiochemistry and bond angles. For structurally related compounds (e.g., Methyl 6-chloronicotinate), crystallographic data reveal planar pyridine rings and bond lengths consistent with conjugated systems (C-Cl: ~1.73 Å; C=O: ~1.21 Å) .
| Key Spectral Data | Values/Peaks | Reference |
|---|---|---|
| CAS Number | 117934-37-9 (analogous compound) | |
| ¹H NMR (Chloromethyl protons) | δ 4.8–5.2 ppm (multiplet) | |
| Crystallographic C-Cl bond length | ~1.73 Å |
Q. What stability considerations are critical for handling this compound?
The chloromethyl group is hydrolysis-sensitive , requiring storage in anhydrous conditions (desiccated, under inert gas). Decomposition via nucleophilic substitution (e.g., with water or alcohols) can yield hydroxymethyl or alkoxymethyl derivatives. Stability studies of analogous chloropyridines suggest degradation rates increase in polar protic solvents (e.g., t₁/₂ < 24 hrs in aqueous buffers at pH 7.4) .
Advanced Research Questions
Q. How can regioselective functionalization of nicotinate derivatives be achieved?
Regioselectivity is controlled by directed metalation or protecting group strategies . For example, lithiation at the 6-position of methyl nicotinate (using LDA at –78°C) followed by quenching with formaldehyde and subsequent chlorination yields the 6-chloromethyl derivative. Competing reactions (e.g., 2- or 4-substitution) are minimized by steric hindrance from the ester group .
Q. What role does this compound play in peptide-drug conjugate synthesis?
It serves as a bifunctional linker for introducing ligands into peptides. In one protocol, the chloromethyl group undergoes nucleophilic substitution with secondary amines (e.g., (S,S′)-BPBP ligand precursors), while the ester is hydrolyzed to a carboxylic acid for subsequent peptide coupling. This method achieved 51% yield in synthesizing metal-binding peptide conjugates for targeted drug delivery .
Q. How does the reactivity of the chloromethyl group vary with its position on the pyridine ring?
Compared to 2- or 4-chloromethylpyridines, the 6-position exhibits enhanced electrophilicity due to reduced steric hindrance and resonance stabilization of the transition state. For example, 2-chloro-4-(chloromethyl)pyridine hydrochloride undergoes faster SN2 reactions with amines than its 6-substituted analog, attributed to steric effects near the pyridine nitrogen .
Q. Methodological Notes
- Synthesis Optimization : Use anhydrous DMF as a solvent for alkylation reactions to minimize hydrolysis .
- Analytical Validation : Pair NMR with LC-MS to detect trace impurities (e.g., hydrolyzed byproducts) .
- Safety Protocols : Conduct reactions in a fume hood; chloromethyl compounds are potential alkylating agents with mutagenic risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
